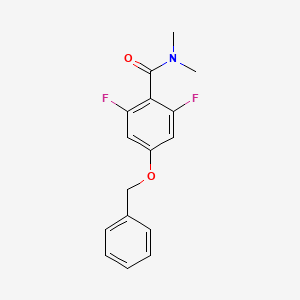
4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, two fluorine atoms, and a dimethylamino group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy precursor, which is then subjected to fluorination and subsequent amidation reactions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Benzyloxy Precursor Preparation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Amidation: The final step involves the formation of the benzamide by reacting the fluorinated intermediate with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the fluorine atoms and dimethylamino group.
2,6-Difluorobenzamide: Contains the fluorine atoms and benzamide core but lacks the benzyloxy and dimethylamino groups.
N,N-Dimethylbenzamide: Contains the dimethylamino group and benzamide core but lacks the benzyloxy and fluorine atoms.
Uniqueness
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (benzyloxy and dimethylamino) groups allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H15F2NO2 |
|---|---|
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
2,6-difluoro-N,N-dimethyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-19(2)16(20)15-13(17)8-12(9-14(15)18)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
LCPLFMSNFNABFV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


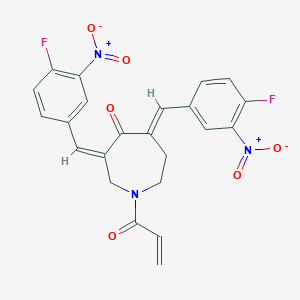

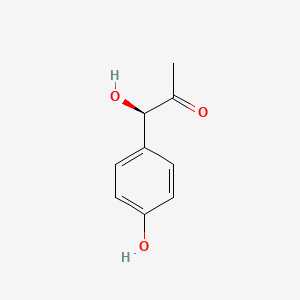
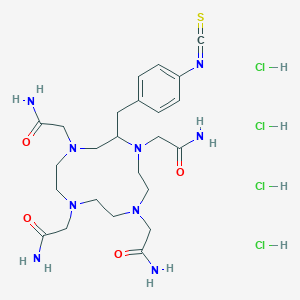
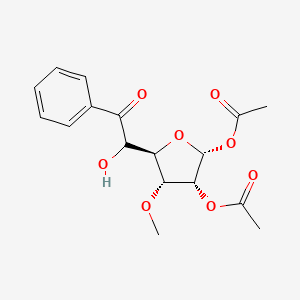
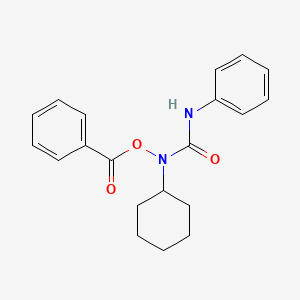
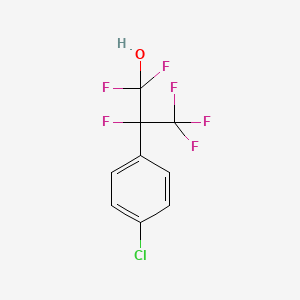

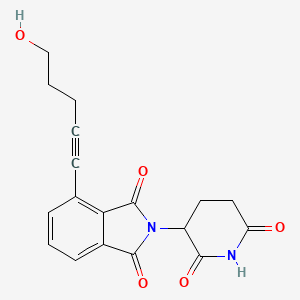
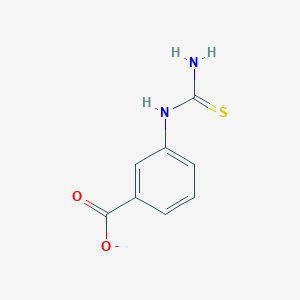
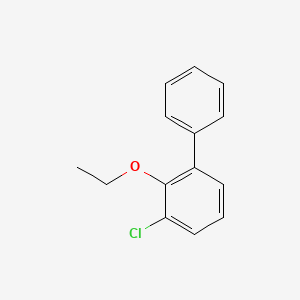
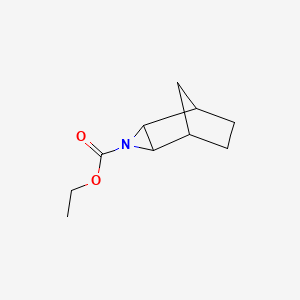
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
